Home > Products > Screening Compounds P1882 > N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine
N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine -

N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine

Catalog Number: EVT-5484827
CAS Number:
Molecular Formula: C19H19N7O
Molecular Weight: 361.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

**1. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine ** []

Compound Description: This compound was synthesized via a three-step procedure and evaluated for its inhibitory potency against selected kinases (MPS1, MAPKAPK2, and p70S6Kβ/S6K2) harboring a rare cysteine in the hinge region. []

**2. 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735) ** []

Compound Description: BMS-695735 is an orally efficacious inhibitor of the insulin-like growth factor-1 receptor kinase. It was developed to address issues with a lead compound, BMS-536924, such as potent CYP3A4 inhibition and induction, poor aqueous solubility, and high plasma protein binding. []

**3. (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone ** []

Compound Description: This compound's crystal structure was determined by X-ray diffraction analysis. []

4. 1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-amino-2-cyano-N-phenyl-1H-benzo[f]chromene-5-carboxamide derivatives []

Compound Description: This series of imidazole-pyrazole-benzo[f]chromene hybrids was synthesized and evaluated for antimicrobial and anticancer activities. Several compounds showed promising activity against various strains and cancer cell lines, with compound 7f exhibiting potent inhibitory activity against EGFR (IC50 = 0.62 µM) and A549 kinase (IC50 = 1.31 µM). []

**5. N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) ** []

Compound Description: PF-06747775 is a potent, irreversible inhibitor of oncogenic EGFR mutants developed as a potential treatment for non-small-cell lung cancer (NSCLC). It exhibits high affinity for common EGFR mutations (Del, L858R, T790M/L858R, and T790M/Del) while demonstrating selectivity over wild-type EGFR. []

**6. 2-(4-((2-(4-alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol derivatives ** []

Compound Description: These novel pyrazole-based heterocycles were synthesized and evaluated for their anti-diabetic activity. Compounds 12f, 12h, and 12i demonstrated moderate anti-diabetic activity compared to the standard drug, remogliflozin. []

7. N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives []

Compound Description: This series of amide derivatives was synthesized and tested for antibacterial activity. []

8. 5-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)diazenyl]-1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and its Metal Complexes []

Compound Description: This N-heterocyclic ligand (L) and its transition metal complexes were synthesized and characterized. These complexes exhibited notable antimicrobial, antimycobacterial, and cytotoxic activities. []

9. N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471) []

Compound Description: SAR216471 is a potent, selective, and reversible P2Y12 receptor antagonist. It exhibits potent in vivo antiplatelet and antithrombotic activities, making it a potential alternative to clopidogrel. []

10. 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H)-one []

Compound Description: This compound (3) was synthesized and further reacted to generate a series of derivatives. These compounds were evaluated for their antibacterial, antifungal, and anticancer activities. []

**11. 2-[(2,6-Dimethylmorpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-6-methoxyphenol ** []

Compound Description: This novel di-Mannich derivative of curcumin pyrazole (2) was synthesized and its water solubility evaluated. Compound 2 exhibited threefold higher water solubility compared to curcumin pyrazole (1) and curcumin. []

12. 2-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-methyl-2-oxoethyl pyrrolidine-1-carbodithioate []

Compound Description: The crystal structure of this compound was determined by X-ray diffraction. []

**13. (E)-3-[1-n-Butyl-5-[2-(2-carboxyphenyl)methoxy-4-chlorophenyl]-1H-pyrazol-4-yl]-2-[(5-methoxy-2,3-dihydrobenzofuran-6-yl)methyl]-2-en monocalcium arginyl salt ** []

Compound Description: This compound is a new arginine salt form of an endothelin receptor antagonist. []

**14. 1-( ( 1 (piperidine-1-yl-methyl) /(morpholinomethyl) / (4-methylpiperazin-1-yl-methyl )-6- nitro- 1H-benzo [d] imidazol-2-yl ) methyl -6-(4-substituted phenoxy)-4,8-dihydro-1H-[1,3,2] dioxaphosphepino [5,6-d] imidazole-6-oxide derivatives ** []

Compound Description: These novel derivatives were synthesized and characterized. []

15. 3-(5-Amino-1H-pyrazol-4-yl)-5-methyl-4H-1,2,4-triazoles []

Compound Description: This group of compounds was efficiently synthesized from β-O'-ethoxyethylidene) 5-amino-1H-pyrazole-4-carboxhydrazides and primary amines. []

16. 4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)phenylmethyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one ethanol hemisolvate []

Compound Description: This compound's crystal structure was determined by X-ray diffraction. []

17. 1′-(1,3-Diphenyl-1H-pyrazol-4-yl)-1′′-methyl-2′,3′,5′,6′,7′,7a’-octahydro-1′H-dispiro[1-benzopyran-3,2′-pyrrolizine-3′,3′′-indoline]-2′′,4-dione []

Compound Description: This compound's crystal structure, featuring a complex, polycyclic structure, was determined by X-ray diffraction. []

18. (2E)-2-[(3-Methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinecarbothioamide []

Compound Description: The crystal structure of this compound was determined by X-ray diffraction. []

19. N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3 (2H)-yl)ethan-1-ones []

Compound Description: These novel series of compounds were synthesized, characterized, and screened for antimicrobial activity and molecular docking studies. Several compounds exhibited potent antimicrobial activity against Escherichia coli, Bacillus cereus, and Candida albicans. []

20. 2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl) pyrimidin-2-yl)thio)-N-methylacetamide []

Compound Description: This compound was synthesized and evaluated for its antimicrobial activity. []

21. Acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines bearing a 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide unit []

Compound Description: These novel hybrid molecules were synthesized as potential biologically active agents. []

22. 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one []

Compound Description: This chromenopyrazolopyridine derivative was efficiently synthesized and characterized. []

23. 6-nitro-1H-benzo[d]oxazol/thiazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino [5,6-c]pyrazole-6-yl)ureas/carboxamides []

Compound Description: These novel derivatives were synthesized and characterized. []

24. 6-((1H-1,2,3-Triazol-4-yl)methyl)-1H-pyrrolo[3,4-d]pyridazin-1-one system []

Compound Description: Three new series of this system were synthesized via a streamlined three-step reaction methodology. []

**25. Ethyl (1RS,6SR)-4-(2-methyl-1H-imidazol-4-yl)-2-oxo-6-(2,3,5-trichlorophenyl)cyclohex-3-ene-1-carboxylate ** []

Compound Description: The crystal structure of this compound was determined by X-ray diffraction. []

**26. 6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol and 6-[(4-methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol ** []

Compound Description: These two compounds are potent aromatase inhibitors, exhibiting characteristics of both second- and third-generation nonsteroid anti-aromatase compounds. []

**27. (2Z)-1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methoxyanilino)but-2-en-1-one ** []

Compound Description: This compound's crystal structure was determined by X-ray diffraction. []

28. 3-(3-(1H-imidazol-1-yl)phenyl)-5-(4-(1H-imidazol-1-yl)phenyl)-1-methyl-1H-1,2,4-triazole and its Coordination Polymers []

Compound Description: This compound (L) acts as a rigid N donor and was used to synthesize two coordination polymers (CPs) with zinc and cadmium. The CPs were characterized and their electrochemical and photoelectrochemical properties were investigated. []

29. 1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-2-phenyl-1H-pyrazol-3(2H)-one []

Compound Description: The crystal structure of this compound, featuring a complex structure with two pyrazole rings and a thiophene ring, was determined by X-ray diffraction. []

**30. 4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545) ** []

Compound Description: VU-1545 is a potent positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) with improved binding and functional activity compared to the parent compound CDPPB. It demonstrated significant potency in both binding and functional assays, suggesting potential therapeutic applications targeting mGluR5. []

Properties

Product Name

N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine

IUPAC Name

N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]-6-(1-methylimidazol-2-yl)pyridazin-3-amine

Molecular Formula

C19H19N7O

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C19H19N7O/c1-25-9-8-20-19(25)17-6-7-18(24-23-17)21-11-14-12-22-26(13-14)15-4-3-5-16(10-15)27-2/h3-10,12-13H,11H2,1-2H3,(H,21,24)

InChI Key

UADZMXOCSHCUDW-UHFFFAOYSA-N

SMILES

CN1C=CN=C1C2=NN=C(C=C2)NCC3=CN(N=C3)C4=CC(=CC=C4)OC

Canonical SMILES

CN1C=CN=C1C2=NN=C(C=C2)NCC3=CN(N=C3)C4=CC(=CC=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.